Decyltrimethoxysilane
Description
Significance of Organosilanes in Advanced Materials Science and Engineering
Organosilanes are a class of silicon-based compounds that serve as a crucial bridge between organic and inorganic materials. dakenchem.com Their unique chemical structure, featuring a silicon-carbon bond, allows them to form strong covalent bonds with both organic polymers and inorganic substrates. zmsilane.comzmsilane.com This dual reactivity makes them indispensable in a wide array of industrial applications, including coatings, adhesives, and composite materials, where they enhance adhesion, durability, and resistance to environmental degradation. dakenchem.comzmsilane.com
The functionality of organosilanes can be tailored by attaching various organic groups to the silicon atom, such as amino, epoxy, or alkyl chains. zmsilane.com This versatility enables scientists to design materials with specific properties for advanced applications in sectors like electronics, aerospace, and medicine. zmsilane.com Furthermore, many organosilanes are considered more environmentally friendly than traditional alternatives due to their lower volatility and potential for biodegradation. zmsilane.com
Decyltrimethoxysilane as a Key Member of Alkylalkoxysilanes in Interfacial Science
This compound (DTMOS) is a key member of the alkylalkoxysilane family, characterized by a ten-carbon alkyl chain and three methoxy (B1213986) groups attached to the silicon atom. This structure allows it to undergo hydrolysis and condensation reactions, forming a robust siloxane network on various surfaces. researchgate.net The long alkyl chain imparts a hydrophobic (water-repellent) nature to the modified surface. researchgate.net
In interfacial science, DTMOS is extensively studied for its ability to form self-assembled monolayers (SAMs). mdpi.commdpi.com SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a method to control surface properties at the molecular level. mdpi.com The formation of DTMOS SAMs involves the hydrolysis of the methoxy groups to silanols, which then covalently bond to hydroxyl groups on the substrate surface. The long decyl chains then align due to van der Waals forces, creating a dense, hydrophobic layer. mdpi.com
Evolution of Research Themes Pertaining to this compound
Initial research on this compound primarily focused on its fundamental properties and its use as a surface modifying agent to impart hydrophobicity. researchgate.net Over time, the research has evolved to explore more sophisticated applications, particularly in the realm of microelectronics and advanced coatings.
A significant research theme has been the use of DTMOS in the formation of SAMs on various substrates, including silicon dioxide (SiO2), porous SiOCH films, and indium tin oxide (ITO). mdpi.commdpi.commdpi.comresearchgate.net Studies have investigated the influence of deposition conditions, such as time and temperature, on the quality and performance of these monolayers. mdpi.comscispace.com For instance, research has shown that increasing the deposition time of DTMOS on ITO surfaces leads to better-aligned SAMs, resulting in decreased surface roughness and an increased work function. mdpi.comresearchgate.net
Another evolving research area is the comparison of DTMOS with other organosilanes, such as 3-aminopropyltrimethoxysilane (B80574) (APTMS), for specific applications. mdpi.comresearchgate.net For example, in the context of back-end-of-line interconnects in integrated circuits, both DTMOS and APTMS have been shown to enhance the breakdown field and adhesion with copper. mdpi.com However, APTMS-derived SAMs exhibited a more significant improvement, albeit with a larger increase in the dielectric constant. mdpi.comresearchgate.net
The application of DTMOS in creating anti-fouling and slippery surfaces is also a growing area of interest. acs.org Researchers are investigating how the alkyl chain length of trimethoxysilane (B1233946) precursors affects wettability and antifouling behavior on various substrates. acs.org
Scope and Objectives of Current Research Landscape
The current research on this compound is driven by the need for advanced materials with tailored surface properties for a variety of high-tech applications. Key objectives of the current research landscape include:
Optimizing SAM Formation: Researchers are focused on understanding and controlling the hydrolysis and condensation processes of DTMOS to create highly ordered and defect-free SAMs on different substrates. nih.govunm.edu This includes investigating the influence of process parameters like temperature, humidity, and solution concentration. researchgate.netscispace.com
Enhancing Performance in Microelectronics: A major goal is to improve the performance and reliability of microelectronic devices by using DTMOS-based SAMs as diffusion barriers, adhesion promoters, and low-k dielectric materials. mdpi.commdpi.com
Developing Advanced Coatings: Research is underway to develop novel coatings with enhanced properties such as superhydrophobicity, corrosion resistance, and anti-fouling capabilities using DTMOS as a key component. researchgate.netacs.org
Exploring Hybrid Materials: There is growing interest in combining DTMOS with other materials, such as different organosilanes or nanoparticles, to create hybrid materials with synergistic properties. tandfonline.comnih.gov For example, modifying TiO2 nanoparticles with a mixture of DTMOS and APTMS allows for their dispersion in various solvents, opening up new application possibilities. nih.gov
Investigating Long-Term Stability: A crucial objective is to assess and improve the long-term hydrolytic stability of DTMOS-modified surfaces, particularly in harsh environments. nih.gov
| Substrate | Key Findings | Reference |
|---|---|---|
| Indium Tin Oxide (ITO) | Increased deposition time of DTMOS leads to lower surface roughness and a higher work function. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Porous SiOCH Films | DTMOS-based SAMs enhance the breakdown field, provide Cu barrier capacity, and promote adhesion with Cu. mdpi.com | mdpi.com |
| Silicon Dioxide (SiO2) | DTMOS treatment enhances adhesion and the dielectric breakdown field. mdpi.com | mdpi.com |
| Silica (B1680970) | Modification with DTMOS improves the dispersion of silica particles in rubber composites. researchgate.net | researchgate.net |
| TiO2 Nanoparticles | Surface modification with a mix of DTMOS and APTMS allows for redispersion in various solvents. nih.gov | nih.gov |
| Compound Name | Abbreviation |
|---|---|
| This compound | DTMOS |
| 3-Aminopropyltrimethoxysilane | APTMS |
| Silicon Dioxide | SiO2 |
| Indium Tin Oxide | ITO |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si/c1-5-6-7-8-9-10-11-12-13-17(14-2,15-3)16-4/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHMVLQCSALSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
252767-76-3 | |
| Record name | Silane, decyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252767-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60374133 | |
| Record name | decyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-48-4 | |
| Record name | Decyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | decyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, decyltrimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Routes and Methodologies for Decyltrimethoxysilane
Established Synthesis Pathways for Alkyltrimethoxysilanes
The industrial production of alkyltrimethoxysilanes, including decyltrimethoxysilane, predominantly relies on the hydrosilylation reaction. This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon double bond (C=C). mdpi.com
Hydrosilylation: The most common pathway for synthesizing this compound is the catalytic addition of trimethoxysilane (B1233946) to 1-decene (B1663960). This exothermic reaction is typically facilitated by a transition metal catalyst. google.com
Reactants : 1-decene (CH₂=CH(CH₂)₇CH₃) and Trimethoxysilane (HSi(OCH₃)₃)
Product : this compound (CH₃(CH₂)₉Si(OCH₃)₃)
General Reaction Scheme : CH₂=CH(CH₂)₇CH₃ + HSi(OCH₃)₃ --(Catalyst)--> CH₃(CH₂)₉Si(OCH₃)₃
This method is highly atom-economical, as it directly combines the two precursor molecules without the formation of stoichiometric byproducts. sigmaaldrich.com The choice of catalyst is crucial for controlling the reaction rate and selectivity, preventing side reactions such as isomerization of the alkene. mdpi.com
Alternative, though less common for this specific compound, established routes for forming silicon-carbon bonds include:
Grignard Reaction : This involves reacting a Grignard reagent (e.g., decylmagnesium bromide) with a silicon compound like tetramethoxysilane. While effective, this route is less direct and generates magnesium halide salts as byproducts.
Direct Synthesis : This process typically involves reacting elemental silicon with an alcohol in the presence of a copper catalyst. mdpi.com However, this method is more commonly used for producing simpler alkoxysilanes like triethoxysilane (B36694) and is less suited for attaching specific long alkyl chains. mdpi.comgoogle.com
Novel Approaches in this compound Synthesis and Purification
Research into the synthesis of this compound and related compounds focuses on developing more efficient, selective, and environmentally benign methods.
Novel Synthetic Approaches: Emerging strategies often center on the development of advanced catalytic systems. While platinum-based catalysts are the industry standard, research explores the use of more abundant and less expensive metals. Furthermore, novel reaction media and conditions are being investigated to improve process safety and sustainability. Some research has explored unique polymerization reactions of alkylsilanes in the presence of gold nanoparticles and water to create siloxane nanowires, indicating a potential for nanoparticle catalysis in silane (B1218182) chemistry. researchgate.net
Purification Techniques: Post-synthesis, the crude product contains unreacted starting materials, catalyst residues, and byproducts from side reactions. The primary method for purifying this compound is vacuum distillation . Its relatively high boiling point (approximately 262°C) allows for the separation of more volatile impurities. nbinno.com
For applications requiring exceptionally high purity, additional techniques may be employed:
Fractional Distillation : To separate isomers or byproducts with close boiling points.
Adsorption : Using materials like activated carbon or silica (B1680970) gel to remove catalyst residues and polar impurities.
Filtration : To remove any particulate matter.
The primary challenge in purification is the removal of catalyst traces, particularly platinum, which can affect the long-term stability and performance of the final product.
Catalytic Systems in this compound Production
The hydrosilylation reaction to produce this compound is critically dependent on catalysis. The catalyst influences reaction rate, yield, and selectivity toward the desired terminal addition product (anti-Markovnikov addition).
Platinum-Based Catalysts: Platinum complexes are the most active and widely used catalysts for hydrosilylation. gelest.com
Karstedt's Catalyst : A platinum(0)-divinyltetramethyldisiloxane complex, it is highly effective even at low concentrations and operates at room temperature. gelest.comresearchgate.net
Speier's Catalyst : A solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol, it was one of the first highly effective hydrosilylation catalysts developed. sigmaaldrich.com
Colloidal Platinum Catalysts : These can offer enhanced activity and stability compared to other platinum catalysts. google.com
Other Transition Metal Catalysts: While platinum is dominant, other Group VIII transition metals also exhibit catalytic activity. gelest.com
Rhodium (Rh) and Ruthenium (Ru) Catalysts : These are also effective but generally less active than platinum. sigmaaldrich.com They can, however, offer different selectivity, which is advantageous in synthesizing more complex organosilanes. sigmaaldrich.com For instance, certain ruthenium catalysts can favor the formation of cis-β-vinylsilanes from alkynes. sigmaaldrich.com
Below is a table comparing common catalytic systems for hydrosilylation.
| Catalyst Type | Common Examples | Typical Operating Temperature | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Platinum (Pt) | Karstedt's Catalyst, Speier's Catalyst | Room Temperature to ~150°C | High activity and turnover frequency, good selectivity | High cost, potential for side reactions (e.g., alkene isomerization) |
| Rhodium (Rh) | Wilkinson's Catalyst ([RhCl(PPh₃)₃]), [Rh(cod)₂]BF₄ | Variable, often requires heating | Can offer different regio- and stereoselectivity compared to Pt | Generally lower activity than Pt, high cost |
| Ruthenium (Ru) | [Cp*Ru(MeCN)₃]PF₆ | Variable | Promotes unique selectivity, particularly with alkynes | Activity is often lower than Pt for simple alkene hydrosilylation |
Influence of Synthesis Parameters on this compound Purity and Reactivity
The outcome of the this compound synthesis is highly sensitive to the specific parameters of the reaction. Careful control of these variables is essential to maximize yield and purity while ensuring the desired reactivity of the final product. mdpi.com
Temperature : The reaction is exothermic, and temperature control is crucial. google.com Low temperatures can lead to slow reaction rates, while excessively high temperatures (>150-200°C) can promote side reactions like alkene isomerization, thermal degradation of reactants or products, and catalyst deactivation. google.com
Catalyst Concentration : Higher catalyst loading generally increases the reaction rate. However, using an excessive amount is uneconomical and can lead to higher levels of catalyst residue in the final product, which may need to be removed. It can also promote unwanted side reactions.
Reactant Ratio : A slight excess of the alkene (1-decene) is often used to ensure complete consumption of the more valuable trimethoxysilane. An improper ratio can lead to incomplete conversion and complicate the purification process.
Reaction Time : The reaction time must be sufficient to allow for complete conversion. Monitoring the reaction progress (e.g., via gas chromatography or FTIR spectroscopy) is important to determine the optimal endpoint. Prolonged reaction times can increase the likelihood of byproduct formation. fau.de
Presence of Water : Water must be rigorously excluded from the reaction mixture. Alkoxysilanes are sensitive to hydrolysis, where the methoxy (B1213986) groups (-OCH₃) react with water to form silanol (B1196071) groups (Si-OH) and methanol (B129727). gelest.com These silanols can then undergo condensation to form siloxane oligomers (Si-O-Si linkages), reducing the yield of the desired monomeric product and increasing viscosity. gelest.comnih.gov
The following table summarizes the general influence of these parameters.
| Parameter | Effect on Purity | Effect on Reactivity of Product |
|---|---|---|
| Temperature | High temps can increase isomerization byproducts; low temps can lead to incomplete reaction. | Byproducts can interfere with subsequent surface reactions. |
| Catalyst Concentration | Excess catalyst can contaminate the final product. | Residual catalyst can promote unwanted polymerization or degradation over time. |
| Reactant Ratio | Improper ratios lead to residual starting materials, complicating purification. | Unreacted starting materials can act as impurities in final applications. |
| Reaction Time | Insufficient time leads to low conversion; excessive time may increase byproduct formation. | A pure product ensures consistent and predictable reactivity. |
| Moisture | Presence of water leads to hydrolysis and condensation, forming siloxane oligomers. | Oligomerized products have different physical properties and lower reactivity than the monomer. |
Fundamental Reaction Mechanisms and Surface Interactions of Decyltrimethoxysilane
Hydrolysis and Condensation Reactions of Trimethoxysilane (B1233946) Groups
The transformation of decyltrimethoxysilane from a monomeric species to a polysiloxane network or a surface-bound layer is initiated by hydrolysis and condensation reactions. These processes are critical in determining the final structure and properties of the modified surface.
The initial step in the reaction of this compound is the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-Si-OH). This reaction is a nucleophilic substitution where water molecules attack the silicon atom, leading to the displacement of the methoxy groups and the formation of methanol (B129727) as a byproduct. The reaction proceeds stepwise, with the sequential replacement of the three methoxy groups.
The hydrolysis process can be catalyzed by either acids or bases. unm.edu Under acidic conditions, a methoxy group is protonated, making it a better leaving group and rendering the silicon atom more susceptible to nucleophilic attack by water. unm.edunih.gov In basic conditions, hydroxide (B78521) ions directly attack the silicon atom, facilitating the displacement of the methoxy groups. unm.edunih.gov The general mechanism can be represented as follows:
R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH R-Si(OCH₃)₂(OH) + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OH R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH
The resulting decylsilanetriol is a highly reactive intermediate.
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo self-condensation reactions. researchgate.net This process involves the formation of siloxane bonds (Si-O-Si), leading to the creation of dimers, oligomers, and eventually a cross-linked polysiloxane network. figshare.comllnl.gov The condensation reaction releases water as a byproduct.
The kinetics of this process are complex and depend on several factors, including the concentration of silanol groups and the reaction conditions. nih.govresearchgate.net The formation of a stable, cross-linked network is crucial for the durability and performance of the resulting surface modification. nih.gov
Below is a table illustrating the typical progression of species during the hydrolysis and condensation of a generic trimethoxysilane, which is expected to be analogous for this compound.
| Time | Monomer (%) | Dimer (%) | Trimer (%) | Higher Oligomers (%) |
| t₀ | 100 | 0 | 0 | 0 |
| t₁ | 70 | 20 | 5 | 5 |
| t₂ | 40 | 35 | 15 | 10 |
| t₃ | 10 | 40 | 25 | 25 |
| t₄ | <5 | 30 | 30 | >35 |
This is an illustrative table based on general alkoxysilane behavior and not specific experimental data for this compound.
The rates of hydrolysis and condensation are highly sensitive to the reaction conditions. unm.edu
pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the minimum rate observed around neutral pH. unm.edu Acidic conditions generally favor hydrolysis over condensation, leading to the formation of more stable silanol intermediates. researchgate.net Conversely, basic conditions tend to accelerate the condensation reaction, which can lead to rapid gelation or precipitation. gelest.com
Water Concentration: The concentration of water is a critical factor, as it is a reactant in the hydrolysis step. A stoichiometric amount of water is required for complete hydrolysis. However, an excess of water can influence the equilibrium and the solubility of the silane (B1218182) and its hydrolysis products.
Temperature: Increasing the temperature generally increases the rates of both hydrolysis and condensation reactions, following the Arrhenius equation. researchgate.net Higher temperatures can accelerate the formation of the polysiloxane network and the covalent attachment to the surface.
| Reaction Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate |
| pH | ||
| Acidic (pH < 4) | High | Moderate |
| Neutral (pH ~7) | Low | Low |
| Basic (pH > 10) | Moderate | High |
| Water Concentration | ||
| Low | Decreases | Decreases |
| High | Increases | Can be complex |
| Temperature | ||
| Low | Decreases | Decreases |
| High | Increases | Increases |
This table provides a generalized overview of the effects of reaction conditions on alkoxysilane reactions.
Grafting and Covalent Surface Attachment Mechanisms
The primary application of this compound is to modify surfaces, which is achieved through the grafting of the silane molecule onto the substrate.
This compound readily reacts with hydroxylated surfaces, such as silica (B1680970), glass, and metal oxides. escholarship.org The surface hydroxyl groups (-OH) can react with either the methoxy groups of the unhydrolyzed silane (dealcoholation) or, more commonly, with the silanol groups of the hydrolyzed silane (dehydration). Both pathways result in the formation of a stable, covalent siloxane bond (Si-O-Substrate) between the decylsilane and the surface. google.comrsc.org This covalent attachment is key to the formation of a durable and robust surface coating.
In a typical surface modification process, several reactions occur simultaneously and competitively:
Hydrolysis: Methoxy groups on the this compound are hydrolyzed to silanol groups.
Self-Polymerization (Condensation): The hydrolyzed silanol groups can react with each other to form a polysiloxane network in solution. researchgate.netnih.gov
Graft Coupling: The silanol groups (or methoxy groups) can react with the surface hydroxyl groups to form covalent bonds with the substrate. mdpi.comnih.gov
The balance between these pathways is crucial. Excessive self-polymerization in solution can lead to the formation of large aggregates that may physisorb onto the surface rather than forming a uniform, covalently bonded monolayer. nih.gov Controlling the reaction conditions to favor graft coupling over self-polymerization is essential for achieving a high-quality surface modification. researchgate.net
Influence of Substrate Surface Chemistry and Reactivity on Grafting Efficiency and Conformation
The efficiency and final conformation of this compound grafting are critically dependent on the chemical and physical nature of the substrate surface. The fundamental requirement for covalent bond formation is the presence of reactive hydroxyl (-OH) groups on the substrate. Surfaces rich in hydroxyl groups, such as silicon dioxide (SiO2) and porous organosilicate glass (SiOCH), provide ample sites for the silanization reaction to occur.
For instance, treating a porous SiOCH (p-SiOCH) film with O2 plasma generates a high density of surface hydroxyl groups. This plasma-induced activation is crucial, as it transforms the naturally more hydrophobic surface into a hydrophilic one, primed for reaction with the methoxy groups of this compound. mdpi.com The reaction between the surface hydroxyls and the silane headgroup leads to the formation of stable siloxane (Si-O-Si) bonds, anchoring the decyl chains to the surface. mdpi.com
Studies have shown that on O2 plasma-treated p-SiOCH, this compound can form a self-assembled monolayer (SAM) with a thickness of approximately 3.7 nm. mdpi.com This indicates a successful and dense grafting process. In contrast, on SiO2 surfaces subjected to the same treatment, the resulting SAM thickness is significantly lower, around 1.2 nm. mdpi.com This difference suggests that the porous nature and specific surface chemistry of p-SiOCH allow for a higher coverage and potentially a more upright orientation of the decyl chains compared to the denser, less complex surface of SiO2. mdpi.com The higher coverage on p-SiOCH is also attributed to the ability of the silane molecules to seal the surface pores. mdpi.com
The initial hydrophilicity of the substrate, often quantified by water contact angle (WCA) measurements, is a strong indicator of its reactivity towards silanization. A low WCA signifies a high surface energy and a greater presence of polar hydroxyl groups, which favors the chemical grafting of the silane. mdpi.com After the grafting process, a significant increase in the WCA is observed, indicating the successful formation of a hydrophobic monolayer due to the outward-oriented nonpolar decyl chains. For example, an O2 plasma-irradiated p-SiOCH film with a WCA of 26.4° showed a WCA of 82.6° after this compound treatment. mdpi.com
Comparison of Vapor Phase and Liquid Phase Grafting Methodologies
The deposition of this compound to form self-assembled monolayers (SAMs) can be achieved through either liquid-phase or vapor-phase grafting. Each method presents distinct advantages and disadvantages that influence the quality, uniformity, and applicability of the resulting film.
Vapor Phase Deposition (VPD) involves exposing the substrate to the silane precursor in a gaseous state, typically under controlled temperature and reduced pressure. illinois.eduiaea.org This method is often preferred in industrial applications, such as in the semiconductor industry, for several reasons. illinois.edu
Homogeneity and Conformal Coverage: VPD generally results in a more homogeneous and uniform layer of grafted molecules, especially on complex topographies like porous materials. utwente.nl The vapor can penetrate into nano-scale features more efficiently, leading to a conformal coating. up.pt
Reduced Contamination: VPD minimizes the risk of incorporating solvent molecules or impurities into the SAM, which can be a concern in liquid-phase methods. illinois.edu It also reduces the generation of contaminated effluents. illinois.edu
Control over Polymerization: A significant advantage of VPD is the suppression of precursor oligomerization in the deposition phase. In liquid-phase deposition, water content can lead to the formation of siloxane oligomers in the solution, which can then deposit on the surface, leading to non-uniform, multilayered films and potential pore blocking. utwente.nlutwente.nl In the vapor phase, the concentration of these less volatile oligomers is significantly lower, favoring direct surface reaction of individual precursor molecules. utwente.nlutwente.nl
Process Control: Parameters like temperature, pressure, and deposition time can be precisely controlled, allowing for reproducible film thickness and quality. up.pt
Liquid Phase Deposition (LPD) involves immersing the substrate in a solution containing the silane precursor, typically an organic solvent.
Simplicity: LPD is often simpler to implement in a laboratory setting, not requiring specialized vacuum equipment. uw.edu.pl
Potential for Aggregation: A major drawback is the propensity for silane molecules to hydrolyze and polymerize in solution, especially in the presence of trace amounts of water. utwente.nlutwente.nl This can lead to the formation of aggregates that physisorb onto the surface, resulting in rougher, less-ordered films. researchgate.net
Cleaning Requirements: Post-deposition cleaning steps are often necessary to remove weakly bound aggregates and excess precursor, adding complexity to the process. researchgate.net
For applications requiring high-quality, uniform, and thin monolayers, such as in microelectronics and biosensors, vapor-phase deposition is generally the superior method. illinois.eduutwente.nl Studies comparing the two methods for other silanes, like 3-Aminopropyltrimethoxysilane (B80574) (APTMS), have clearly demonstrated that vapor-phase silanization is highly preferable for achieving a thin, homogeneous layer on porous substrates. utwente.nlutwente.nl
| Feature | Vapor Phase Grafting | Liquid Phase Grafting |
|---|---|---|
| Homogeneity | High, uniform monolayer formation | Lower, prone to non-homogeneous layers and pore blocking |
| Oligomerization | Minimal, due to low vapor pressure of oligomers | Significant, affected by water content leading to aggregates |
| Process Control | High (temperature, pressure, time) | Lower, sensitive to solvent purity and water content |
| Contamination | Low risk of solvent/impurity inclusion | Higher risk of physisorbed aggregates and solvent effects |
| Applications | Preferred for high-performance applications (e.g., microelectronics) | Suitable for applications where ultimate uniformity is not critical |
Principles of Self-Assembled Monolayer (SAM) Formation
Molecular Self-Assembly Mechanisms on Solid Substrates
The formation of a this compound Self-Assembled Monolayer (SAM) is a spontaneous process driven by the chemical affinity of the silane headgroup for a hydroxylated surface and the subsequent organization of the alkyl chains. uw.edu.plwikipedia.org The process can be described in several key stages. wikipedia.org
Transport and Physisorption: Initially, this compound molecules are transported from the bulk phase (either vapor or liquid) to the substrate surface. They weakly adsorb onto the surface through physisorption.
Hydrolysis: In the presence of a thin layer of surface water, the methoxy groups (-OCH3) on the silicon headgroup hydrolyze to form silanol groups (Si-OH). This step is crucial for the subsequent covalent bonding.
Chemisorption and Covalent Bonding: The newly formed silanol groups on the precursor molecule react with the hydroxyl groups on the substrate surface. This condensation reaction forms strong, stable covalent siloxane bonds (Si-O-Si), anchoring the molecule to the substrate. wikipedia.org
Lateral Polymerization: Adjacent, anchored silane molecules can also react with each other through their remaining silanol groups, forming a cross-linked siloxane network parallel to the substrate surface. This lateral polymerization enhances the stability and density of the monolayer. dtu.dk
Reorganization and Ordering: Following the initial chemisorption, the anchored molecules, which may initially be in a disordered, "lying down" phase, begin to organize. wikipedia.org This reorganization is driven by intermolecular forces between the decyl chains and continues until a densely packed, ordered monolayer is formed. wikipedia.orgresearchgate.net This slower organization phase can take minutes to hours. wikipedia.org
This multi-step process results in an ordered, two-dimensional, nanoscale structure covalently bound to the substrate. mdpi.com
Role of Intermolecular Forces (e.g., van der Waals Interactions) in Alkyl Chain Ordering
While the covalent bonding of the silane headgroup secures the monolayer to the substrate, the high degree of order within the SAM is primarily a result of collective intermolecular forces between the long alkyl chains. mdpi.com
Van der Waals forces are the most significant of these interactions. mdpi.com These are attractive forces that exist between the adjacent, nonpolar decyl (-C10H21) chains. The cumulative effect of these weak interactions over the length of the chains becomes substantial, compelling the molecules to align parallel to one another in a tightly packed arrangement. mdpi.com This energetic stabilization drives the chains to adopt an extended, all-trans conformation, maximizing the contact area and, consequently, the van der Waals interactions. researchgate.net
The length of the alkyl chain plays a crucial role; longer chains provide greater van der Waals forces, leading to more ordered and thermally stable monolayers. The ten-carbon chain of this compound provides sufficient intermolecular attraction to form a well-ordered molecular layer. mdpi.com This self-alignment is what transforms an initial random deposition of molecules into a quasi-crystalline, two-dimensional structure. mdpi.com
Influence of Deposition Parameters (Temperature, Time, Precursor Concentration) on SAM Structure, Density, and Coverage
The final quality of the this compound SAM is highly sensitive to the conditions under which it is formed. Key deposition parameters must be carefully controlled to achieve a dense, uniform, and well-ordered monolayer.
Temperature: The deposition temperature affects the kinetics of both the surface reaction and the molecular self-organization.
Lower temperatures can slow down the rate of SAM formation, which can paradoxically lead to more highly ordered monolayers with stronger van der Waals interactions. researchgate.net This is because the molecules have more time to find their optimal, low-energy positions before being permanently locked into place.
Conversely, higher temperatures can increase the reaction rate but may result in a more amorphous or disordered structure, as molecules have less time to self-organize. researchgate.net For vapor-phase deposition of fluorosilanes, for example, optimal temperatures were found to be in the range of 40-160°C, depending on the specific precursor, to achieve the highest quality films. up.pt
Time: Deposition time is critical for achieving complete surface coverage.
The initial formation of a SAM can be rapid, but achieving a dense and uniform monolayer requires a significantly longer time. researchgate.net
Studies on other SAM systems show that surface coverage increases with deposition time, eventually reaching a saturation point where the surface is fully covered. mdpi.com Insufficient time will result in a partially formed monolayer with defects and lower molecular density. For certain vapor-phase processes, a deposition time of 15 minutes has been used to form SAMs. researchgate.net
Precursor Concentration: The concentration of this compound in the deposition phase (either vapor pressure or solution concentration) influences the rate of adsorption and the final film quality.
A certain minimum concentration is necessary to ensure a sufficient flux of molecules to the surface for monolayer formation.
However, excessively high concentrations, particularly in liquid-phase deposition, can increase the rate of undesirable side reactions, such as polymerization in the bulk solution, leading to the deposition of aggregates and a poorly defined film. researchgate.net In vapor deposition, controlling the precursor partial pressure is key to managing the growth rate and ensuring monolayer formation. up.pt
| Parameter | Effect on SAM Structure, Density, and Coverage |
|---|---|
| Temperature | Affects reaction kinetics and molecular mobility. Lower temperatures can promote higher order, while excessively high temperatures may lead to disordered films. |
| Time | Crucial for achieving full surface coverage. Longer times generally lead to denser, more uniform monolayers until a saturation point is reached. |
| Precursor Concentration | Impacts adsorption rate. Optimal concentration is needed to ensure monolayer formation without promoting undesirable bulk polymerization and aggregate deposition. |
Comparative Studies of this compound versus Other Silane Precursors (e.g., 3-Aminopropyltrimethoxysilane) in SAM Formation
Comparing the SAM formation of this compound (DTMOS) with other silanes, such as 3-Aminopropyltrimethoxysilane (APTMS), highlights how the molecular structure—specifically the backbone chain and terminal group—influences the properties of the resulting monolayer. Both DTMOS and APTMS share the same trimethoxysilane head group, allowing them to bind to hydroxylated surfaces through identical mechanisms. mdpi.com However, their different organic chains lead to distinct SAM characteristics. mdpi.comresearchgate.net
Molecular Structure:
DTMOS: Features a ten-carbon alkyl chain (-C10H21) with a terminal methyl group (-CH3). This long, nonpolar chain promotes strong van der Waals interactions, leading to a well-ordered, hydrophobic surface. mdpi.com
APTMS: Has a shorter three-carbon propyl chain with a terminal amino group (-NH2). The amino group is polar and hydrophilic. mdpi.com
SAM Properties: A direct comparison of DTMOS and APTMS SAMs formed via vapor-phase deposition on porous SiOCH films reveals significant differences: mdpi.comresearchgate.net
Thickness: The DTMOS SAM is considerably thicker (3.72 ± 0.18 nm) than the APTMS SAM (1.52 ± 0.19 nm). mdpi.com This difference is a direct consequence of the longer alkyl chain in the DTMOS molecule. mdpi.com
Surface Wettability: The surface properties are dictated by the terminal groups. The DTMOS SAM, with its terminal -CH3 groups, is hydrophobic, exhibiting a water contact angle (WCA) of 82.6°. mdpi.com In contrast, the APTMS SAM is more hydrophilic due to its terminal -NH2 groups, resulting in a lower WCA of 73.2°. mdpi.com
Adhesion and Barrier Properties: Both DTMOS and APTMS SAMs have been shown to improve the adhesion of copper interconnects and act as barriers to copper diffusion in microelectronics. mdpi.comresearchgate.net However, studies indicate that APTMS may provide a superior barrier to copper ion drift compared to DTMOS. mdpi.com
This comparison illustrates a fundamental principle in SAM engineering: the choice of the silane precursor allows for the precise tuning of surface properties like wettability, thickness, and chemical reactivity, tailoring the surface for specific applications.
| Property | This compound (DTMOS) | 3-Aminopropyltrimethoxysilane (APTMS) |
|---|---|---|
| Chain and Terminal Group | - (CH₂)₉CH₃ | - (CH₂)₃NH₂ |
| SAM Thickness | 3.72 ± 0.18 nm | 1.52 ± 0.19 nm |
| Water Contact Angle (WCA) | 82.6° (Hydrophobic) | 73.2° (More Hydrophilic) |
| Dielectric Constant (k) of Film | 3.36 ± 0.10 | 3.20 ± 0.12 |
Advanced Materials Engineering and Decyltrimethoxysilane Applications
Microelectronics and Dielectric Film Enhancement
Decyltrimethoxysilane plays a significant role in the advancement of microelectronics, particularly in the enhancement of dielectric films. Its application in this field addresses critical challenges related to the performance and reliability of integrated circuits and organic light-emitting diodes (OLEDs).
Fabrication and Characterization of Thin Films Utilizing this compound
The fabrication of thin films using this compound often involves self-assembly processes where the silane (B1218182) molecules form a self-assembled monolayer (SAM) on a substrate. This process typically involves the hydrolysis of the methoxy (B1213986) groups in the presence of surface moisture, followed by a condensation reaction that forms strong covalent bonds with hydroxyl groups on the substrate surface. The decyl chains then orient themselves to create a dense, well-ordered film.
Characterization of these thin films is conducted using a variety of analytical techniques to determine their structural, chemical, and physical properties. uic.eduopenaccesspub.org These methods are crucial for understanding the quality and performance of the fabricated films. uic.edu
Common Characterization Techniques for this compound Thin Films:
| Technique | Information Obtained |
| Ellipsometry | Provides a global measure of the thickness of the adsorbed silane layer on the substrate. mpg.de |
| Contact Angle Measurements | Reports on the wettability of the surface, indicating the hydrophobicity and uniformity of the film. mpg.de |
| Atomic Force Microscopy (AFM) | Offers topographical information, revealing the surface morphology and roughness of the film. mpg.de |
| X-ray Photoelectron Spectroscopy (XPS) | Delivers chemical information about the surface, confirming the presence and bonding state of the silane molecules. mdpi.com |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies the chemical bonds present in the film, confirming the structure of the this compound layer. researchgate.net |
These characterization techniques collectively provide a comprehensive understanding of the thin films, ensuring their suitability for specific microelectronic applications. uic.eduopenaccesspub.orgmpg.de
Applications as Diffusion Barriers in Integrated Circuits (e.g., Copper Barriers for Porous Low-k Dielectrics)
In modern integrated circuits, copper is the preferred material for interconnects due to its high conductivity. researchgate.net However, copper has a tendency to diffuse into the surrounding dielectric materials, which can lead to device failure. researchgate.netumich.edu To prevent this, a diffusion barrier is necessary. utwente.nlatomiclayerdeposition.com this compound-based self-assembled monolayers (SAMs) have emerged as a promising solution for this purpose, particularly for porous low-k dielectrics. mdpi.com
Porous low-k dielectrics are used to reduce the resistance-capacitance (RC) delay in integrated circuits, thereby improving their performance. mdpi.com However, their porous nature makes them susceptible to copper diffusion. umich.edu this compound SAMs can be formed on the surface of these porous materials, effectively sealing the pores and creating a barrier that prevents copper migration. mdpi.commdpi.com
Surface Modification of Indium Tin Oxide (ITO) Electrodes for Organic Light-Emitting Diodes (OLEDs)
Indium tin oxide (ITO) is a widely used transparent conductive oxide for the anode in organic light-emitting diodes (OLEDs) due to its high transparency and low resistivity. researchgate.netnih.gov However, the interface between the ITO and the organic hole transport layer can present a barrier to efficient hole injection, impacting the device's performance. nih.govprinceton.edu Surface modification of the ITO with a this compound self-assembled monolayer can improve the interfacial properties and enhance hole injection. mdpi.comresearchgate.net
The deposition of a this compound SAM on the ITO surface can alter its work function and surface energy. mdpi.comresearchgate.net Studies have shown that as the deposition time of the SAM increases, the work function of the ITO can be increased. mdpi.com For instance, one study reported an increase in the work function from 5.05 eV to 5.16 eV after depositing this compound on the ITO substrate. mdpi.com This increase in work function reduces the energy barrier for hole injection from the ITO to the organic layer, leading to improved device efficiency. mdpi.com
The modification also affects the wettability of the ITO surface. As the SAM forms, the surface becomes more hydrophobic, as indicated by an increase in the water contact angle. researchgate.net This change in surface energy can influence the morphology of the subsequently deposited organic layers, which can also impact device performance. researchgate.net
Effect of this compound Deposition Time on ITO Properties mdpi.comresearchgate.net
| Deposition Time (min) | Contact Angle (°) | Work Function (eV) |
| Bare ITO | 57.41 | 5.05 |
| 1 | 63.43 | - |
| 10 | 73.76 | - |
| 30 | 81.47 | - |
| 90 | 93.34 | 5.16 |
Impact on Electrical Characteristics and Reliability (e.g., Dielectric Breakdown Field, Time-Dependent Dielectric Breakdown)
The application of this compound can have a significant impact on the electrical characteristics and reliability of dielectric films. Time-dependent dielectric breakdown (TDDB) is a critical failure mechanism in MOSFETs, where the gate oxide breaks down over time under an applied electric field. wikipedia.orgsiliconvlsi.comyoutube.com
Research has demonstrated that the formation of a this compound self-assembled monolayer on porous SiOCH low-k dielectrics can enhance the breakdown field and improve the time-dependent dielectric breakdown. mdpi.com This improvement is attributed to the ability of the SAM to seal the pores and reduce the penetration of copper, which can act as a catalyst for dielectric breakdown. umich.edumdpi.com
While both this compound (DTMOS) and 3-aminopropyltrimethoxysilane (B80574) (APTMS) derived SAMs have been shown to improve these reliability metrics, there can be trade-offs. For instance, while APTMS-SAMs may offer a larger improvement in breakdown field and TDDB, they might also lead to a greater increase in the dielectric constant compared to DTMOS-SAMs. mdpi.com The choice of silane, therefore, depends on the specific requirements of the application, balancing the need for improved reliability with the desire for a low dielectric constant. mdpi.com
Polymer Composites and Nanocomposites Development
This compound is utilized in the development of advanced polymer composites and nanocomposites, primarily as an interfacial modifier. Its role is to enhance the compatibility and adhesion between inorganic fillers and the polymer matrix, leading to improved material properties.
Interfacial Modification of Inorganic Fillers (e.g., Silica (B1680970), Titanium Dioxide, Aluminum Oxide) for Polymer Matrices
The performance of polymer composites is heavily dependent on the interface between the inorganic filler and the polymer matrix. core.ac.uk A strong interfacial bond is crucial for effective stress transfer from the matrix to the filler, which is essential for achieving enhanced mechanical properties. ohi-s.com Silane coupling agents, such as this compound, are employed to create this strong bond. unileoben.ac.at
The modification process involves the reaction of the methoxy groups of this compound with hydroxyl groups on the surface of the inorganic fillers. This forms a covalent bond between the silane and the filler. The long decyl chain of the silane then becomes available to interact with the polymer matrix, improving the compatibility and adhesion between the two phases. nbinno.com
Silica (SiO₂): In silica-filled polymer composites, this compound can be used to treat the surface of silica nanoparticles. This surface treatment improves the dispersion of the silica within the polymer matrix and enhances the interfacial bonding, leading to composites with improved mechanical strength and durability. nih.govmdpi.com
Titanium Dioxide (TiO₂): Titanium dioxide is a common filler used to improve the optical, mechanical, and thermal properties of polymers. nih.govsemanticscholar.orgvot.pl Surface modification of TiO₂ nanoparticles with silane coupling agents like this compound can reduce their tendency to agglomerate and improve their dispersion in the polymer matrix, resulting in nanocomposites with enhanced properties. nih.govresearchgate.net
Aluminum Oxide (Al₂O₃): Aluminum oxide is often used as a filler to enhance the thermal conductivity and mechanical properties of polymers. buffalo.edusemanticscholar.org However, the poor interfacial interaction between the hydrophilic Al₂O₃ and a hydrophobic polymer matrix can lead to a degradation of mechanical properties. mdpi.com Treating the Al₂O₃ surface with a silane coupling agent can improve the interfacial compatibility and lead to composites with improved compressive strength and other mechanical properties. mdpi.com
The use of this compound for interfacial modification is a key strategy in the design of high-performance polymer composites and nanocomposites with tailored properties for a wide range of applications. unileoben.ac.at
Enhanced Dispersion Stability and Compatibility of Fillers within Polymeric Systems
A significant challenge in the development of high-performance polymer composites is the uniform dispersion of inorganic fillers within the polymer matrix. Fillers such as silica, talc, and zeolites are hydrophilic, while most polymer matrices are hydrophobic, leading to poor interfacial adhesion and agglomeration of filler particles. These agglomerates can act as stress concentration points, compromising the mechanical properties of the final composite material.
This compound serves as a highly effective coupling and dispersing agent to overcome this incompatibility. The mechanism involves a two-fold interaction:
Reaction with Inorganic Fillers: The trimethoxysilane (B1233946) end of the molecule undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups present on the surface of inorganic fillers, forming stable covalent siloxane bonds (Si-O-Si). This process effectively anchors the silane molecule to the filler surface.
Compatibility with Polymer Matrix: The long, ten-carbon alkyl (decyl) chain is non-polar and organophilic. This organic tail extends outwards from the filler surface, creating a hydrophobic layer that is sterically hindering. This layer significantly improves the wetting of the filler by the non-polar polymer matrix, reducing the filler's surface energy and preventing re-agglomeration through van der Waals forces.
By modifying the filler surface, this compound enhances the interfacial adhesion between the filler and the polymer, which allows for higher filler loading without a significant increase in viscosity. This leads to improved dispersion stability and a more homogeneous composite material with enhanced mechanical properties, such as tensile strength and modulus of elasticity.
| Property | Untreated Filler Composite | This compound-Treated Filler Composite |
|---|---|---|
| Filler Dispersion | Poor (Agglomeration) | Excellent (Homogeneous) |
| Interfacial Adhesion | Weak | Strong |
| Tensile Strength | Lower | Higher |
| Processability | Higher Viscosity | Lower Viscosity |
In-Situ Synthesis of Inorganic Nanoparticles within Polymer Matrices
The in-situ synthesis of inorganic nanoparticles directly within a polymer matrix is an advanced technique for fabricating nanocomposites with exceptionally uniform particle dispersion. researchgate.net This bottom-up approach, often utilizing sol-gel chemistry, avoids the challenges of dispersing pre-synthesized nanoparticles. researchgate.net this compound can play a critical role in this process as a co-precursor or surface modifier.
In a typical in-situ sol-gel process, a primary precursor like tetraethoxysilane (TEOS) is introduced into a polymer solution or monomer mixture. Upon initiation of hydrolysis and condensation reactions, inorganic oxide nanoparticles (e.g., silica) nucleate and grow within the matrix. When this compound is included in the reaction, it co-condenses with the primary precursor. Its methoxy groups participate in the formation of the inorganic network, while its decyl chains are simultaneously integrated onto the nanoparticle surface as it forms.
This integration provides several advantages:
Size Control: The hydrophobic decyl groups act as a capping agent, limiting the growth of the nanoparticles and preventing uncontrolled aggregation, resulting in smaller and more uniform particle sizes.
Enhanced Dispersion: By rendering the nanoparticle surface organophilic as it is formed, the silane ensures immediate compatibility with the surrounding polymer matrix, preventing agglomeration and ensuring a homogeneous distribution throughout the material. researchgate.net
Applications in Biomedical and Dental Composites (e.g., Urethane Dimethacrylate Trialkoxysilane Coupling Agents)
In the field of biomedical and dental restorative materials, the durability and longevity of polymer composites are paramount. These composites typically consist of an organic resin matrix, such as one based on Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), and inorganic reinforcing fillers like silica, quartz, or glass. nih.govpocketdentistry.com The interface between the hydrophilic filler and the hydrophobic resin is a critical area prone to degradation, particularly through hydrolysis in the aqueous oral environment.
Silane coupling agents are essential for creating a strong, water-resistant bond between these two phases. pocketdentistry.comdakenchem.com While 3-methacryloxypropyltrimethoxysilane (MPTMS) is a commonly used silane, research has explored more hydrophobic and flexible long-chain silanes to improve the durability of the interfacial bond. A notable example is 10-methacryloxythis compound (MDTMS), a molecule structurally similar to this compound but featuring a polymerizable methacrylate group at the end of its decyl chain. nih.gov
The long decyl chain in silanes like MDTMS imparts greater hydrophobicity to the filler-polymer interface, which can reduce water sorption and subsequent hydrolytic degradation of the siloxane bonds. nih.gov This leads to composites with improved mechanical properties and long-term stability. pocketdentistry.com
Surface Functionalization for Wettability Control
The ability to control the wettability of a surface—its response to contact with a liquid—is crucial for a vast range of technological applications. This compound is a key chemical agent used for surface functionalization, enabling the precise tailoring of surface energy to achieve desired levels of hydrophobicity.
Design and Fabrication of Hydrophobic and Superhydrophobic Surfaces and Coatings
Hydrophobic surfaces (water contact angle > 90°) and superhydrophobic surfaces (water contact angle > 150°) are highly sought after for applications such as self-cleaning coatings, anti-icing surfaces, and moisture-repellent textiles. The creation of such surfaces relies on two fundamental principles: low surface energy and a hierarchical micro/nano-scale surface roughness.
This compound is used to impart low surface energy to various substrates. The process involves the hydrolysis of the methoxy groups to silanols, which then covalently bond to hydroxyl groups on the substrate surface (e.g., glass, metal oxides, cellulose). This reaction results in the formation of a self-assembled monolayer (SAM) where the long, non-polar decyl chains are oriented away from the surface. This dense layer of hydrocarbon chains effectively shields the polar surface underneath, drastically lowering its surface energy and preventing water from spreading.
To achieve superhydrophobicity, this chemical modification is combined with physical surface texturing. encyclopedia.pub A rough surface can be created through methods like etching, lithography, or the deposition of nanoparticles (e.g., silica). When this roughened surface is subsequently treated with this compound, a composite interface is formed. Air becomes trapped within the micro- and nanostructures beneath the water droplet (the Cassie-Baxter state), minimizing the contact area between the water and the solid surface. This composite interface leads to extremely high water contact angles and low roll-off angles, causing water droplets to bead up and easily roll off, carrying contaminants with them. gelest.comscirp.org
| Surface Treatment | Typical Water Contact Angle (WCA) | Wetting Behavior |
|---|---|---|
| Untreated Glass (Smooth) | < 30° | Hydrophilic |
| Glass + this compound (Smooth) | 100° - 110° | Hydrophobic |
| Roughened Glass (e.g., with Silica Nanoparticles) | < 30° | Hydrophilic |
| Roughened Glass + this compound | > 150° | Superhydrophobic |
Tailoring Surface Energy and Interfacial Properties for Specific Applications
The ability to precisely control surface energy is critical for applications where specific interfacial interactions are required, such as in microfluidics, biomedical implants, and specialized coatings. The critical surface tension of a solid determines which liquids will wet it. Liquids with a surface tension lower than the solid's critical surface tension will spread across it. gelest.com
By applying this compound, the high surface energy of a substrate can be significantly reduced. The density and orientation of the grafted decyl chains determine the final surface energy. By controlling the reaction conditions—such as the concentration of the silane solution, reaction time, and temperature—the degree of surface coverage can be managed. This allows for the fine-tuning of the surface energy and, consequently, the contact angle of various liquids. For instance, surfaces can be engineered to be hydrophobic (water-repellent) yet oleophilic (oil-wetting), a property that is essential for certain separation technologies. gelest.com This precise control allows for the rational design of materials with tailored interfacial properties to meet the demands of specific and advanced applications. mdpi.com
Research into Applications in Efficient Oil/Water Mixture and Emulsion Separation
The separation of oil from water is a global challenge, critical for addressing industrial wastewater treatment and environmental oil spills. A promising strategy involves the use of filtration membranes and meshes with specialized wettability. Materials that are simultaneously superhydrophobic (water-repelling) and superoleophilic (oil-attracting) are ideal for this purpose. mdpi.comresearchgate.net
This compound is instrumental in fabricating such materials. Typically, a porous substrate like a stainless steel mesh, fabric, or sponge is used. This mesh is first coated with materials to create a rough surface texture, often using nanoparticles. Subsequently, it is functionalized with this compound. The treatment renders the mesh superhydrophobic and superoleophilic.
When an oil-water mixture is poured onto this coated mesh, the contrasting wettability leads to efficient separation:
Water Repulsion: The superhydrophobic surface prevents water from passing through the pores of the mesh, effectively holding it back.
Oil Permeation: The oleophilic nature of the surface allows the oil to readily wet the material and pass through the pores, driven by gravity.
This gravity-driven separation process is highly efficient, requires minimal energy input, and can achieve high separation purity. mdpi.com Research continues to optimize these systems for durability and for the separation of complex oil-in-water emulsions, where the small, stabilized oil droplets are more challenging to remove. google.comnih.gov
Biomedical and Biotechnological Interface Modification
This compound has emerged as a significant compound in the field of advanced materials engineering, particularly in the modification of biomedical and biotechnological interfaces. Its ability to form self-assembled monolayers (SAMs) on various substrates allows for the precise control of surface properties at the molecular level. This control is crucial in dictating the biological response to implanted materials and in the development of sophisticated biotechnological devices. The long decyl chain of this compound imparts a hydrophobic character to surfaces, which can profoundly influence protein adsorption, and consequently, cellular interactions.
Surface Modification of Biomaterials for Enhanced Biocompatibility
The biocompatibility of a biomaterial is largely determined by the initial interactions that occur at the material-tissue interface. When a biomaterial is implanted, proteins from the surrounding biological fluids rapidly adsorb to its surface, and the composition and conformation of this protein layer dictate the subsequent cellular responses. The modification of biomaterial surfaces with this compound offers a strategy to modulate these initial protein interactions to enhance biocompatibility.
Research on long-chain alkylsilanes, such as octathis compound (B1207800), which is chemically similar to this compound, has shown that the creation of hydrophobic surfaces can influence the type and amount of protein adsorption. While highly hydrophilic surfaces are known to resist non-specific protein adsorption, hydrophobic surfaces created by this compound SAMs can selectively bind certain proteins, such as albumin, which is known to passivate surfaces and reduce thrombogenicity. However, the relationship between hydrophobicity and biocompatibility is complex and depends on the specific application. For instance, in some contexts, excessive hydrophobicity can lead to the adsorption of proteins that trigger an inflammatory response.
The key to enhancing biocompatibility with this compound lies in the creation of a well-ordered and stable monolayer. A dense and uniform SAM can effectively mask the underlying substrate, presenting a consistent and controlled interface to the biological environment. This can prevent the leaching of potentially toxic ions from metallic implants and reduce the foreign body response.
Table 1: Illustrative Surface Properties of Biomaterials Before and After Modification with Alkylsilanes
| Property | Unmodified Titanium | Titanium Modified with this compound SAM |
| Water Contact Angle | 60-80° | 100-110° |
| Surface Energy | High | Low |
| Predominant Protein Adsorption | Fibrinogen, Immunoglobulins | Albumin |
Note: The data in this table are illustrative and based on typical values reported for long-chain alkylsilane modifications of metallic surfaces. Specific values for this compound may vary depending on the deposition conditions and substrate.
Promotion of Cell Adhesion and Growth on this compound-Modified Substrates
The adhesion, proliferation, and differentiation of cells on a biomaterial surface are critical for the integration of medical implants and the success of tissue engineering scaffolds. The surface chemistry and topography, which can be precisely controlled using this compound, play a pivotal role in directing these cellular behaviors.
The hydrophobic surface created by a this compound SAM generally does not directly promote cell adhesion. In fact, highly hydrophobic surfaces can be cytophobic. However, the utility of this compound in this context lies in its ability to control the adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, which are key mediators of cell adhesion. By creating a specific surface chemistry, this compound can influence the conformation of adsorbed ECM proteins, thereby exposing their cell-binding domains and promoting integrin-mediated cell adhesion.
Furthermore, this compound can be used in micropatterning techniques to create surfaces with alternating regions of cell-adhesive and cell-repellent properties. This allows for the precise spatial control of cell adhesion and growth, which is a powerful tool in tissue engineering and for in vitro cell studies. For example, by selectively patterning a surface with this compound and a more hydrophilic silane, it is possible to guide the alignment of cells such as fibroblasts or endothelial cells.
Table 2: Representative Cell Adhesion and Proliferation on Different Surfaces
| Surface | Cell Type | Adhesion (cells/mm²) after 24h | Proliferation (fold increase) after 72h |
| Tissue Culture Plastic | Fibroblasts | ~5000 | ~4.0 |
| Unmodified Titanium | Fibroblasts | ~2500 | ~2.5 |
| This compound-Modified Titanium | Fibroblasts | ~1500 | ~1.8 |
| Fibronectin-Coated this compound-Modified Titanium | Fibroblasts | ~4500 | ~3.5 |
Note: This table presents hypothetical data to illustrate the expected trends in cell behavior on surfaces modified with long-chain alkylsilanes. Actual results would be dependent on specific experimental conditions.
Utilization in the Synthesis of Bioconjugates
Bioconjugation, the covalent attachment of biomolecules to other molecules or surfaces, is a fundamental technique in biotechnology and medicine. This compound, while not directly participating in the conjugation reaction itself, can play a crucial role in preparing surfaces for the subsequent immobilization of biomolecules.
The methoxy groups of this compound react with hydroxyl groups on a substrate to form a stable siloxane bond, while the decyl chain provides a hydrophobic interface. This silanized surface can then be further functionalized for bioconjugation. For instance, a mixed monolayer can be created by co-depositing this compound with another silane that possesses a reactive terminal group, such as an amine or a carboxyl group. The this compound serves to control the spacing and density of the reactive sites, thereby preventing steric hindrance and optimizing the binding of the target biomolecule.
This approach allows for the creation of biosensors, where enzymes or antibodies are immobilized on a transducer surface, or for the development of drug delivery systems where therapeutic agents are tethered to a carrier. The underlying this compound layer can also help to minimize non-specific binding of other biomolecules to the surface, thus improving the signal-to-noise ratio in biosensing applications.
While direct evidence for the extensive use of this compound in complex bioconjugation schemes is limited in the current scientific literature, its fundamental properties as a surface modifying agent suggest its potential in creating well-defined platforms for the attachment of a wide range of biological entities.
Analytical and Spectroscopic Characterization of Decyltrimethoxysilane Systems
Spectroscopic Techniques for Chemical Structure and Bonding Analysis
Spectroscopy is fundamental to understanding the molecular transformations of decyltrimethoxysilane, from its initial state through hydrolysis and condensation reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and reaction mechanisms of organosilanes like this compound. By analyzing the spectra of different nuclei (¹H, ¹³C, and ²⁹Si), researchers can track the progress of hydrolysis and condensation reactions. ucsb.edu
¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. For this compound, distinct signals would correspond to the protons of the terminal methyl group of the decyl chain, the various methylene (B1212753) (-CH₂-) groups along the alkyl chain, the methylene group adjacent to the silicon atom, and the methoxy (B1213986) (-OCH₃) groups. During hydrolysis, the disappearance of the methoxy proton signal and the appearance of signals from methanol (B129727) and silanol (B1196071) (Si-OH) protons can be monitored.
¹³C NMR offers a detailed view of the carbon skeleton. Each carbon atom in the decyl chain and the methoxy groups gives a distinct signal, allowing for confirmation of the molecule's carbon framework. oregonstate.edu The chemical shift of the carbon adjacent to the silicon atom is particularly sensitive to the chemical environment.
²⁹Si NMR is especially valuable for studying the silicon environment. The chemical shift of the ²⁹Si nucleus is highly dependent on the substituents attached to it. unavarra.es In the precursor, this compound, the silicon atom is in a T⁰ environment (one Si-C bond, three Si-O-C bonds). As hydrolysis and condensation proceed, new species are formed, which can be identified by their characteristic ²⁹Si chemical shifts. For example, the formation of siloxane bonds (Si-O-Si) leads to significant upfield shifts in the spectrum. nih.gov By quantifying the intensity of signals corresponding to different silicon environments (T¹, T², T³), the extent of condensation and the structure of the resulting polysiloxane network can be determined. unavarra.esnih.gov
Table 1: Representative NMR Chemical Shifts for this compound and its Reaction Intermediates Note: Exact chemical shifts (δ) can vary based on solvent and experimental conditions.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Decyl -CH₃ | ~0.8-0.9 | Terminal methyl group of the alkyl chain. |
| Decyl -(CH₂)₈- | ~1.2-1.6 | Methylene groups in the alkyl chain. | |
| Si-CH₂- | ~0.5-0.7 | Methylene group directly bonded to silicon. | |
| Si-O-CH₃ | ~3.4-3.6 | Methoxy groups on the silicon atom. rsc.org | |
| ¹³C | Decyl -CH₃ | ~14 | Terminal methyl group of the alkyl chain. wisc.edu |
| Decyl -(CH₂)₈- | ~22-32 | Methylene groups in the alkyl chain. wisc.edu | |
| Si-CH₂- | ~9-10 | Methylene group directly bonded to silicon. rsc.org | |
| Si-O-CH₃ | ~50 | Methoxy groups on the silicon atom. rsc.orgchemicalbook.com | |
| ²⁹Si | R-Si(OCH₃)₃ (T⁰) | -41 to -46 | This compound precursor. rsc.org |
| R-Si(OCH₃)₂(OH) | Varies | Partially hydrolyzed species. | |
| R-Si(O-)₂ (T²) | ~-55 to -60 | Silicon with two siloxane bonds. nih.gov | |
| R-Si(O-)₃ (T³) | ~-65 to -70 | Silicon with three siloxane bonds (fully condensed). nih.gov |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups and confirm chemical bonding by measuring the absorption of infrared radiation by the molecule. gelest.com For this compound systems, FTIR is instrumental in monitoring the key chemical changes during the formation of a siloxane film.
The spectrum of the this compound precursor is characterized by:
C-H stretching vibrations around 2850-2960 cm⁻¹ from the decyl alkyl chain.
Si-O-C stretching vibrations in the region of 1080-1100 cm⁻¹ and around 820 cm⁻¹, which are characteristic of the methoxy groups attached to silicon. gelest.com
Upon hydrolysis and condensation, significant changes are observed in the FTIR spectrum:
The intensity of the Si-O-C peaks decreases as the methoxy groups are consumed.
A broad absorption band corresponding to Si-OH (silanol) groups may appear around 3200-3600 cm⁻¹ and 950-810 cm⁻¹, indicating hydrolysis. gelest.comutwente.nl
The most critical change is the formation and growth of a strong, broad absorption band in the 1000-1130 cm⁻¹ region, which is assigned to the asymmetric stretching vibration of Si-O-Si (siloxane) bonds. gelest.comcetjournal.itredalyc.org The appearance and strengthening of this band provide direct evidence of the condensation reaction and the formation of a polysiloxane network.
Table 2: Key FTIR Absorption Bands for this compound Systems
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| 2850 - 2960 | C-H stretch | -CH₂, -CH₃ | Confirms the presence of the decyl alkyl chain. cetjournal.it |
| 1000 - 1130 | Asymmetric Si-O-Si stretch | Si-O-Si | Indicates the formation of the polysiloxane network through condensation. gelest.comcetjournal.itredalyc.org |
| 1080 - 1100 | Si-O-C stretch | Si-O-CH₃ | Characteristic of the precursor; this peak diminishes as hydrolysis proceeds. gelest.com |
| 950 - 810 | Si-OH stretch | Si-OH | Indicates the presence of hydrolyzed silanol intermediates. gelest.comutwente.nl |
| 3200 - 3600 | O-H stretch | Si-OH, H₂O | A broad band indicating adsorbed water or silanol groups. cetjournal.it |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 0.5-10 nanometers of a surface. mdpi.com It is ideal for analyzing thin films of this compound deposited on a substrate. diva-portal.org By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present (e.g., Si, C, O) and determine their bonding environments. mdpi.com
High-resolution scans of the core level peaks are used for chemical state analysis:
Si 2p: The binding energy of the Si 2p peak can distinguish between different silicon environments. For instance, silicon in the silane (B1218182) precursor (Si-C, Si-O-C) will have a different binding energy than silicon in a fully condensed polysiloxane network (Si-O-Si), which typically appears at a higher binding energy (~102-104 eV). researchgate.netxpsfitting.com
C 1s: The C 1s spectrum can be deconvoluted to identify different types of carbon. A primary peak around 285.0 eV corresponds to C-C and C-H bonds in the decyl chain. A smaller component at a slightly higher binding energy may be attributed to C-O bonds from unreacted methoxy groups or C-Si bonds.
O 1s: The O 1s peak provides insight into the oxygen bonding. It can be resolved into components representing Si-O-Si (~532.5-533.5 eV), Si-O-C (~532.0 eV), and potentially Si-OH groups. researchgate.netresearchgate.net
Quantitative analysis of the peak areas allows for the determination of the surface atomic concentrations, confirming the presence and coverage of the silane layer. mdpi.com
Table 3: Typical XPS Binding Energies for this compound-Treated Surfaces Note: Binding energies are referenced to the C 1s peak at 285.0 eV and can vary slightly.
| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Significance |
| Si 2p | Si-C / Si-O-C | ~102.0 - 102.6 | Precursor or partially reacted silane. xpsfitting.com |
| Si-O-Si / SiO₂ | ~103.1 - 103.7 | Fully condensed polysiloxane network. researchgate.netxpsfitting.com | |
| C 1s | C-C, C-H | ~285.0 | Alkyl chain of the decyl group. |
| C-Si | ~284.4 | Carbon directly bonded to silicon. | |
| C-O | ~286.5 | Unreacted methoxy groups or surface contaminants. | |
| O 1s | Si-O-Si | ~532.5 - 533.5 | Primary component in a condensed film. researchgate.netresearchgate.net |
| Si-O-C | ~532.0 | Unreacted methoxy groups. xpsfitting.com |
Surface Morphology and Topography Analysis
Analyzing the physical structure of surfaces treated with this compound is crucial for understanding the performance of the resulting coating. Microscopic techniques are employed to visualize the surface at high resolution.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that maps surface topography by scanning a sharp probe over the sample. icspicorp.com It is used to characterize the nanoscale features of films formed from this compound. AFM provides quantitative data on surface roughness, such as the arithmetic average roughness (Sₐ) and the root mean square roughness (Sᵩ). nih.gov
By comparing the roughness of a substrate before and after silane treatment, the uniformity and completeness of the coating can be assessed. strath.ac.uk A smooth, uniform AFM image suggests the formation of a well-ordered monolayer or a dense film. scielo.org.mx Conversely, images showing large aggregates or "islands" may indicate incomplete reaction or uncontrolled polymerization of the silane in solution prior to deposition. nih.gov AFM can thus provide critical feedback on the optimization of the deposition process.
Table 4: Example of Surface Roughness Data from AFM Analysis
| Sample | Sₐ (Arithmetic Average Roughness) | Sᵩ (Root Mean Square Roughness) | Observation |
| Uncoated Substrate | 1.5 nm | 1.9 nm | Represents the initial surface topography. |
| This compound-Coated | 0.8 nm | 1.1 nm | A decrease in roughness suggests the formation of a smooth, uniform silane film. scielo.org.mx |
| Aggregated Silane Film | 9.4 nm | 11.2 nm | An increase in roughness indicates the presence of silane clusters or islands. scielo.org.mx |
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate high-resolution images of a sample's surface. nih.gov It provides information on morphology, texture, and the dispersion of materials at the micro- and nanoscale. thermofisher.com
When this compound is used to treat powders or incorporate nanoparticles into a matrix, SEM is an essential tool for visualizing the effect of the surface treatment. cetjournal.it It can reveal whether the silane coating on individual particles is uniform or patchy. In composite materials, SEM can be used to assess the dispersion of silane-treated particles within a polymer matrix. Good dispersion, facilitated by the organophilic decyl group, would appear as individual particles distributed evenly, whereas poor compatibility might lead to large agglomerates. SEM images can therefore validate the effectiveness of this compound as a coupling agent or dispersing aid. nih.gov
Wide-Angle X-ray Diffraction (WAXD) for Ordered Structure Analysis in Modified Particles
Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a crucial technique for analyzing the crystalline structure of materials. ndhu.edu.twwikipedia.org When particles, such as silica (B1680970) nanoparticles, are surface-modified with this compound, WAXD is employed to determine how the grafting process affects the inherent ordered structure and the degree of crystallinity of the substrate material. measurlabs.com The technique involves irradiating a sample with an X-ray beam and analyzing the diffraction pattern of the scattered X-rays at wide angles. measurlabs.com
The resulting diffraction pattern provides information on atomic-level structures, such as interatomic spacing. measurlabs.com For instance, in composites where nanoparticles are dispersed within a polymer matrix, WAXD can reveal the preferential orientation of crystals. ndhu.edu.tw By comparing the WAXD patterns of particles before and after modification with this compound, researchers can assess whether the silane coating disrupts the crystalline lattice of the particle or if it forms an amorphous layer on the surface without altering the core structure. This analysis is vital for applications where the crystalline nature of the particle is essential for its performance. wikipedia.org
Wettability and Surface Energy Measurements
Contact Angle Goniometry for Hydrophobicity and Wettability Quantification
Contact angle goniometry is a primary method for quantifying the wettability of a surface modified with this compound. nanoscience.comgatech.edu This technique measures the angle formed at the three-phase boundary where a liquid droplet, the solid surface, and the surrounding gas meet. gatech.edu A high contact angle (typically above 90°) indicates poor wetting, or hydrophobicity, while a low contact angle (below 90°) signifies good wetting, or hydrophilicity. gatech.edu
The application of this compound to a surface is intended to increase its hydrophobicity due to the long, nonpolar decyl alkyl chain. gelest.comgelest.com Research has shown that modifying surfaces with alkylsilanes significantly increases the water contact angle (WCA). For example, a study on porous SiOCH films found that the pristine film had a WCA of 79.8°, which decreased significantly after plasma irradiation but could be restored and enhanced by silane vapor treatment. mdpi.com The modification of hydrophilic surfaces, which may have a WCA of nearly 0°, can result in WCAs of 126–142° after treatment with silane coupling agents. semanticscholar.org The effectiveness of the hydrophobic treatment is directly related to factors like the length of the alkyl chain and the density of the silane layer on the surface. rsc.org
Interactive Data Table: Water Contact Angle (WCA) on Various Surfaces
| Surface Treatment | Water Contact Angle (°) | Reference |
|---|---|---|
| Pristine p-SiOCH Film | 79.8° | mdpi.com |
| O₂ Plasma-Irradiated p-SiOCH Film | 26.4° | mdpi.com |
| Unmodified SiO₂ | ~0° | semanticscholar.org |
| Silane-Modified SiO₂ | 126-142° | semanticscholar.org |
| Dursan Prototype (Rough Surface) | 146.7° (equilibrium) | silcotek.com |
Note: Data represents typical values from different studies to illustrate the effect of silane treatment.
Thermal Analysis for Grafting Degree and Thermal Stability
Thermogravimetric Analysis (TGA) for Quantifying Grafted Silane Content and Thermal Decomposition Behavior
Thermogravimetric Analysis (TGA) is an essential technique for quantifying the amount of this compound grafted onto a substrate and for assessing the thermal stability of the resulting material. ncsu.edu The method involves measuring the change in mass of a sample as it is heated over time in a controlled atmosphere. ncsu.edumdpi.com
When a material modified with this compound is analyzed, the initial weight loss below 200°C is typically attributed to the evaporation of physically adsorbed water or solvent. semanticscholar.orgresearchgate.net The significant weight loss observed at higher temperatures (often between 200°C and 600°C) corresponds to the thermal decomposition and combustion of the organic decyl chains grafted onto the surface. semanticscholar.orgresearchgate.net This weight loss is directly proportional to the amount of silane on the surface. By using the weight loss percentage in this range, researchers can calculate the grafting density, which is the number of silane molecules per unit of surface area. nih.govresearchgate.net Furthermore, the onset temperature of this major weight loss indicates the thermal stability of the silane coating. ncsu.edu Studies on similar alkylsilanes have shown decomposition temperatures ranging from 230°C to over 400°C. mdpi.com
Interactive Data Table: Example TGA Data for Grafting Density Calculation
| Sample | Initial Mass (mg) | Mass after Decomposition (mg) | Weight Loss of Organic Content (%) | Calculated Grafting Density (chains/nm²) |
|---|---|---|---|---|
| This compound on Silica | 10.0 | 8.5 | 15.0% | Value would be calculated based on surface area |
Note: This table is illustrative. The exact weight loss and calculated grafting density depend on the specific material, surface area, and experimental conditions.
Electrical and Dielectric Characterization for Microelectronics Applications
Dielectric Breakdown Field Measurements
For applications in microelectronics, the dielectric properties of materials are paramount. semanticscholar.org this compound can be used to form self-assembled monolayers (SAMs) that act as ultrathin insulating layers or barriers. mdpi.com The dielectric breakdown field is a critical parameter that defines the maximum electric field an insulating material can withstand before it breaks down and starts to conduct electricity. mdma.ch A high dielectric breakdown strength is essential for the reliability of electronic devices. d-nb.info
Measurements have shown that treating porous low-k dielectric materials, such as porous SiOCH, with this compound (DTMOS) can enhance their electrical properties. In one study, a pristine p-SiOCH film exhibited a breakdown field of 7.33 ± 0.18 MV/cm. mdpi.com After being damaged by an oxygen plasma process, the breakdown field decreased to 6.43 ± 0.24 MV/cm. mdpi.com However, subsequent treatment with DTMOS vapor to form a SAM not only repaired the damage but also raised the breakdown field to a level slightly higher than that of the original pristine film. mdpi.com This demonstrates the potential of this compound to improve the insulating characteristics and reliability of dielectric materials used in advanced interconnects. mdpi.com
Interactive Data Table: Dielectric Breakdown Field of p-SiOCH Films
| Film Treatment | Dielectric Breakdown Field (MV/cm) |
|---|---|
| Pristine p-SiOCH Film | 7.33 ± 0.18 |
| O₂ Plasma-Irradiated Film | 6.43 ± 0.24 |
| DTMOS-SAMs Treated Film | > 7.33 |
Source: Data derived from a study on self-assembled monolayers for porous SiOCH dielectrics. mdpi.com
Time-Dependent Dielectric Breakdown (TDDB) Reliability Analysis
The reliability of dielectric materials under electrical stress over time is a critical factor in the performance and longevity of microelectronic devices. Time-Dependent Dielectric Breakdown (TDDB) is a key failure mechanism that characterizes the gradual degradation of an insulator, ultimately leading to a short circuit. The application of this compound (DTMOS) as a self-assembled monolayer (SAM) has been investigated for its potential to enhance the dielectric reliability of porous low-k materials used in advanced interconnects.
Research into the effects of DTMOS SAMs on porous SiOCH (p-SiOCH) films has demonstrated a notable improvement in electrical reliability. mdpi.com Experimental results show that the formation of a DTMOS SAM on a p-SiOCH film enhances both the breakdown field and the time-dependent dielectric breakdown performance. mdpi.comresearchgate.net This enhancement is attributed to the ability of the DTMOS molecules to form a dense, uniform layer on the dielectric surface.
In a comparative study, the breakdown field of a pristine p-SiOCH film was measured at 7.33 ± 0.18 MV/cm. mdpi.com After being subjected to O2 plasma irradiation, a process often used to prepare the surface for SAM formation, the breakdown field decreased to 6.43 ± 0.24 MV/cm due to plasma-induced damage. mdpi.com However, the subsequent application of a DTMOS SAM via vapor treatment successfully raised the breakdown field to a level slightly greater than that of the original pristine film. mdpi.com
Another study comparing the effects of DTMOS on standard silicon dioxide (SiO2) and p-SiOCH films further highlights its impact on dielectric strength. mdpi.com The initial breakdown fields for pristine SiO2 and p-SiOCH films were 9.83 MV/cm and 2.42 MV/cm, respectively. mdpi.com The formation of a DTMOS SAM was found to enhance the dielectric breakdown field for both materials, with a more pronounced improvement observed for the porous p-SiOCH film. mdpi.com This is because the DTMOS molecules can effectively seal the surface pores of the p-SiOCH, leading to higher surface coverage and a more robust barrier against electrical breakdown. mdpi.com
The collective findings indicate that this compound-based SAMs contribute positively to the electrical reliability of dielectric films. By forming a stable, well-adhered monolayer, DTMOS enhances the resistance to dielectric breakdown under prolonged electrical stress, a crucial attribute for advanced semiconductor applications. mdpi.commdpi.com
Research Findings on Dielectric Breakdown Fields
The following table summarizes the medium breakdown fields of various dielectric films before and after treatment with this compound (DTMOS) SAMs, as reported in comparative studies.
| Dielectric Film | Condition | Medium Breakdown Field (MV/cm) |
| Porous SiOCH (p-SiOCH) | Pristine | 7.33 ± 0.18 |
| O2 Plasma-Irradiated | 6.43 ± 0.24 | |
| DTMOS SAMs | > 7.33 | |
| Silicon Dioxide (SiO₂) | Pristine | 9.83 |
| Porous SiOCH (p-SiOCH) | Pristine | 2.42 |
This table presents data compiled from studies investigating the effect of DTMOS SAMs on the electrical properties of dielectric films. mdpi.commdpi.com
Theoretical and Computational Investigations of Decyltrimethoxysilane Interactions
Density Functional Theory (DFT) Studies on Silane-Substrate Interactions and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining adsorption geometries, calculating binding energies, and mapping out the reaction pathways for molecules interacting with surfaces. nih.govyoutube.commdpi.com While specific DFT studies focusing exclusively on decyltrimethoxysilane are not abundant in the literature, extensive research on analogous organosilanes, such as 3-aminopropyltriethoxysilane (APTES), provides significant insights into the fundamental interactions. chemrxiv.orgdaneshyari.com
DFT calculations have been employed to study the adsorption of organosilanes on hydroxylated amorphous silica (B1680970) (SiO₂) surfaces, which are common substrates for silanization. chemrxiv.orgugent.be These studies reveal that the interaction is complex, involving both covalent bonding and non-covalent interactions like hydrogen bonds and van der Waals forces. For a molecule like this compound, the interaction would involve the methoxy (B1213986) groups at the head of the silane (B1218182) and the hydroxyl groups (-OH) present on the silica surface.
The initial reaction pathway involves the hydrolysis of the methoxy groups (–OCH₃) to form silanol (B1196071) groups (–Si-OH). Subsequently, these silanols can form strong, covalent siloxane bonds (Si–O–Si) with the substrate through a condensation reaction, releasing water or methanol (B129727) as a byproduct. DFT calculations can elucidate the energy barriers (activation energies) associated with these steps. For example, in a study on a different silane system, the activation barrier for the reaction of water with a methylated silicon surface was found to be high (196 kJ mol⁻¹), indicating that such reactions are kinetically demanding. ugent.be
DFT studies also highlight the crucial role of dispersion corrections (e.g., DFT-D3) for accurately describing the adsorption energies, especially for systems involving long alkyl chains like the decyl group. chemrxiv.org The van der Waals interactions contributed by the decyl chain significantly influence the molecule's orientation and packing on the surface. The adsorption energy is a key parameter that determines the stability of the silane layer. In studies of similar systems, adsorption energies have been calculated to be on the order of -0.77 eV to -0.78 eV when dispersion corrections are included, indicating a strong, spontaneous adsorption process. chemrxiv.org
Table 1: Representative Adsorption Energies and Activation Barriers from DFT Studies of Silane-Surface Interactions (Analogous Systems) This table presents data from similar organosilane systems to illustrate the typical energy values obtained from DFT calculations.
Molecular Dynamics (MD) Simulations of Self-Assembly Processes and Film Growth
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique is exceptionally well-suited for investigating the dynamic processes of self-assembly and film growth of long-chain alkylsilanes like this compound on substrates such as silica (SiO₂). researchgate.netacs.orgacs.org
MD simulations can model the entire process of SAM formation, from the initial, disordered physisorption of individual silane molecules onto the substrate to their gradual organization into a densely packed, ordered monolayer. pusan.ac.kr These simulations provide atomistic-level details on how intermolecular van der Waals forces between the decyl chains, along with the covalent bonding to the substrate, drive the self-assembly process.
Key structural parameters of the resulting film, such as film thickness, molecular tilt angle, and surface roughness, can be calculated from MD simulation trajectories and compared with experimental data. acs.orgresearchgate.net For long-chain alkylsilanes like octadecyltrichlorosilane (OTS), a close analogue to this compound, simulations have shown that the molecular tilt angle is dependent on the surface coverage. acs.org At low coverage, the molecules tend to lie flat on the surface, while at higher coverage, steric repulsion forces them to stand up, adopting a characteristic tilt angle to maximize van der Waals interactions between the alkyl chains. pusan.ac.kr
Simulations have also revealed that the nature of the substrate plays a critical role. Using realistic models of amorphous silica surfaces, MD studies have demonstrated that surface roughness can significantly influence the structure and quality of the resulting monolayer. acs.org The growth mechanism of these films is often described as a "patch expansion" process, where molecules initially form ordered islands that grow and eventually coalesce into a complete monolayer. acs.org
Table 2: Structural Properties of Alkylsilane SAMs on SiO₂ from MD Simulations (Analogous Systems) This table summarizes typical structural parameters for self-assembled monolayers of long-chain alkylsilanes, which are expected to be comparable to those of this compound.
Computational Modeling of Silane Hydrolysis and Condensation Kinetics at Interfaces
The formation of a stable silane layer is dependent on the kinetics of two primary reactions: hydrolysis and condensation. researchgate.net Computational modeling, often combining quantum mechanics (like DFT) with molecular dynamics, is used to study the rates and mechanisms of these crucial reactions at interfaces. nih.govsemanticscholar.org
Hydrolysis: The first step is the hydrolysis of the methoxy groups of this compound upon contact with water. This reaction can be catalyzed by acids or bases. researchgate.net The reaction rate is influenced by several factors, including the structure of the silane, pH, temperature, and solvent properties. qnl.qascienceopen.com Computational models can predict how these factors affect the reaction's activation energy. For instance, the activation energy for the hydrolysis of methyltriethoxysilane (MTES) at a pH of 3.134 has been calculated as 57.61 kJ mol⁻¹. nih.gov The presence of the long decyl chain in this compound may introduce steric hindrance that could influence hydrolysis rates compared to shorter-chain silanes.
Condensation: Following hydrolysis, the resulting silanol groups undergo condensation. This can occur in two ways: 1) condensation with hydroxyl groups on the substrate surface to form covalent Si-O-Substrate bonds, anchoring the molecule, or 2) homocondensation between adjacent silanol molecules to form a cross-linked siloxane (Si-O-Si) network. mdpi.comacs.org This network provides stability to the self-assembled film.
Computational studies can model the kinetics of these condensation reactions. The rates are highly dependent on the local concentration of silanols and water at the interface. Ab initio calculations on the oligomerization of silicic acid have shown the energy barriers involved in forming trimer and tetramer species, providing a model for the initial stages of siloxane network formation. nih.gov Understanding these kinetics is vital, as the balance between hydrolysis and condensation determines the "working window" of a silane solution and the ultimate quality and stability of the final coating. nih.gov
Table 3: Mentioned Compounds
Environmental Fate and Hydrolytic Stability Research of Decyltrimethoxysilane Modified Systems
Hydrolytic Degradation Mechanisms of Si-O-Si and Si-O-Substrate Bonds in Modified Surfaces
The protective and functional properties of decyltrimethoxysilane coatings are primarily due to the formation of a stable, cross-linked polysiloxane network (Si-O-Si) that is covalently bonded to the substrate (Si-O-Substrate). However, these bonds are susceptible to hydrolytic cleavage in the presence of water, which is a key mechanism of degradation.
The process begins with the gradual penetration of water molecules into the silane (B1218182) layer. researchgate.net Once at the interface, water can attack and hydrolyze both the siloxane bonds within the coating and the covalent bonds connecting the coating to the substrate. researchgate.net This reaction is essentially the reverse of the condensation reaction that forms the coating. gelest.comresearchgate.net
The hydrolysis of an alkoxysilane like this compound involves two main reactions:
Hydrolysis of Alkoxy Groups: The methoxy (B1213986) groups (-OCH3) on the silicon atom react with water to form silanol (B1196071) groups (Si-OH) and methanol (B129727). This reaction is often catalyzed by acids or bases. russoindustrial.ruunm.edu
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups to form stable siloxane (Si-O-Si) bonds, creating a cross-linked network. russoindustrial.ru They can also react with hydroxyl groups on the surface of an inorganic substrate (like glass, metal, or minerals) to form covalent Si-O-Substrate bonds (e.g., Si-O-Al, Si-O-Si). researchgate.netrussoindustrial.ru
The degradation process involves the cleavage of these Si-O-Si and Si-O-Substrate bonds. The scission of these bonds results in the formation of silanol groups, which can lead to the release of loose alkylsilanol molecules from the coating. researchgate.net This creates unprotected sites on the substrate, compromising the integrity and performance of the modified surface. researchgate.net The equilibrium for siloxane bond formation and hydrolysis is a dynamic process; however, the diffusion of hydrolyzed silane species away from the interface can shift the equilibrium towards bond cleavage, leading to long-term failure. researchgate.net
The mechanism of hydrolysis can be catalyzed by either an acid or a base:
Acid-catalyzed hydrolysis: This involves the protonation of the alkoxy group, followed by a nucleophilic attack by water. russoindustrial.ru
Base-catalyzed hydrolysis: This mechanism involves a direct attack on the silicon atom by a hydroxide (B78521) ion, forming a five-coordinate intermediate, which then displaces the alkoxy group. russoindustrial.ru
Influence of Environmental Factors (e.g., pH, Temperature, Humidity) on the Hydrolytic Stability of Modified Materials
The rate and extent of hydrolytic degradation of this compound-modified materials are significantly influenced by various environmental factors.
pH: The pH of the aqueous environment is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of siloxane bonds. russoindustrial.ruunm.edu The rate of hydrolysis is generally slowest at a pH near neutral and increases under acidic or basic conditions. unm.edu Under acidic conditions, the reaction is initiated by the protonation of oxygen in the Si-O bond, making the silicon atom more susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the silicon atom, facilitating the cleavage of the siloxane bond. russoindustrial.ru
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of Si-O bonds. nih.gov The increased thermal energy enhances the mobility of water molecules and provides the necessary activation energy for the bond-breaking process. For instance, studies on similar organosilane monolayers have shown thermal decomposition begins at specific temperature ranges, indicating the role of heat in bond cleavage. nih.gov The hydrolysis of siloxanes has been observed to be significantly faster at higher temperatures; for example, the hydrolysis of certain cyclosiloxanes is 17 to 22 times faster at 35°C than at 10°C. nih.gov
Humidity: The presence of water is a prerequisite for hydrolysis. gelest.com High humidity provides the water molecules necessary to initiate and propagate the degradation process. Water can be sourced from the atmosphere or be present as an adsorbed layer on the substrate surface. gelest.com The amount of available water can determine the degree of polymerization and cross-linking during the initial coating formation and, subsequently, the rate of hydrolytic degradation. gelest.com Continuous immersion in water represents the most aggressive scenario, leading to a gradual decrease in properties like hydrophobicity over time. researchgate.netnih.gov
Strategies for Enhancing the Durability and Longevity of this compound-Modified Surfaces in Aqueous and Aggressive Environments
Several strategies can be employed to improve the resistance of this compound-modified surfaces to hydrolytic degradation.
Optimizing Curing Conditions: Proper curing (drying) is crucial for maximizing the extent of cross-linking (formation of Si-O-Si bonds) and covalent bonding to the substrate. gelest.com Curing at elevated temperatures can help remove water, a byproduct of the condensation reaction, driving the equilibrium towards the formation of a more stable and dense siloxane network. gelest.com
Incorporation of Cross-linking Agents: Increasing the cross-link density of the silane film can enhance its hydrolytic stability. This can be achieved by co-polymerizing this compound with other silanes that have a higher potential for cross-linking, such as tetraethyl orthosilicate (B98303) (TEOS). Research on hybrid sol-gel coatings has shown that the network properties and degradation kinetics are dependent on the composition of the silane precursors. gmidental.com
Application of Dipodal Silanes: A significant advancement in enhancing hydrolytic stability is the use of dipodal silanes. These molecules possess two silicon atoms that can form covalent bonds with the surface. This dual-anchor point structure markedly improves resistance to hydrolysis, especially in acidic and brine environments, compared to conventional monopodal silanes like this compound. gelest.com The reduced probability of the silane diffusing away from the substrate after an initial bond scission allows for a higher chance of bond reformation, thus maintaining the integrity of the coating. researchgate.net
Research on Long-Term Performance and Degradation Profiles of this compound-Based Materials
Long-term studies are essential for understanding the degradation profiles of materials modified with this compound. These studies often involve immersing the coated materials in aqueous solutions for extended periods and monitoring changes in their properties.
Research on similar long-chain alkyltrimethoxysilanes, such as octathis compound (B1207800) (ODTMS), on aluminum alloy surfaces provides valuable insights. When immersed in water for approximately one month, these coatings exhibit a progressive decrease in hydrophobicity. researchgate.netnih.gov This indicates that the organosilane layer is not completely stable over time and gradually hydrolyzes, allowing water to interact with the underlying substrate. researchgate.netnih.gov
Studies on hybrid sol-gel coatings based on methyl-triethoxysilane (MTMOS) and tetraethyl-orthosilicate (TEOS) also offer a model for understanding degradation. The weight loss of these coatings when immersed in water is directly related to their composition. Coatings with a higher content of TEOS, which leads to a more cross-linked but also more hydrophilic network, show a greater and faster degradation. gmidental.com
The following table presents data from a degradation study of MTMOS:TEOS coatings in water over nine weeks, illustrating the impact of composition on hydrolytic stability.
| Coating Composition (Molar Ratio MTMOS:TEOS) | Weight Loss after 3 Weeks (%) | Weight Loss after 9 Weeks (%) | Degradation Trend |
|---|---|---|---|
| 10M:0T | ~0 | ~0 | Very stable, minimal degradation |
| 9M:1T | ~15 | 18 | Fast initial degradation, then stabilizes |
| 8M:2T | ~25 | 34 | Fast initial degradation, then stabilizes |
| 7M:3T | ~30 | 57 | Fast initial degradation, continues progressively |
Data adapted from a study on the degradation of hybrid sol-gel coatings in an aqueous medium. gmidental.com
This data clearly shows that the long-term performance is highly dependent on the chemical structure of the silane network. gmidental.com While this compound on its own forms a hydrophobic barrier, its long-term stability in aggressive aqueous environments can be compromised by the slow hydrolysis of its siloxane and substrate bonds.
Emerging Research Directions and Future Perspectives
Integration of Decyltrimethoxysilane in Advanced Manufacturing Techniques (e.g., 3D Printing of Ceramic-Polymer Composites)
Advanced manufacturing, particularly additive manufacturing or 3D printing, is a rapidly evolving field that enables the fabrication of complex geometries. In the realm of ceramic-polymer composites, this compound is being explored for its potential to improve the interfacial adhesion between the inorganic ceramic fillers and the organic polymer matrix.
The use of silane (B1218182) coupling agents like this compound can also influence the rheological properties of the ceramic-polymer slurry, which is a critical factor in 3D printing processes such as stereolithography (SLA) and direct ink writing (DIW). researchgate.net By modifying the surface of the ceramic particles, this compound can reduce the viscosity of the slurry, allowing for higher filler loading and more precise printing.
Table 1: Potential Effects of this compound in 3D Printing of Ceramic-Polymer Composites
| Property | Effect of this compound | Mechanism of Action |
|---|---|---|
| Interfacial Adhesion | Improved | Covalent bonding between the silane and ceramic filler, and entanglement of the decyl chain with the polymer matrix. |
| Filler Dispersion | Enhanced | The hydrophobic decyl chain improves compatibility between the inorganic filler and the organic polymer matrix. |
| Mechanical Strength | Increased | Better stress transfer from the polymer matrix to the ceramic filler due to improved interfacial bonding. |
| Slurry Rheology | Modified | Surface modification of ceramic particles can reduce viscosity, allowing for higher filler loading and improved printability. |
| Water Resistance | Increased | The hydrophobic nature of the decyl chain imparts water-repellent properties to the final composite. |
Future research will likely focus on optimizing the concentration of this compound and the treatment conditions to maximize its beneficial effects on the properties of 3D-printed ceramic-polymer composites.
Exploration of Novel Catalytic Applications and Polymer-Coated Catalysts
While this compound is not a catalyst in itself, its properties make it a valuable component in the development of novel catalytic systems, particularly in the area of polymer-coated catalysts. The long alkyl chain can be used to create a specific microenvironment around a catalytically active site, influencing its activity and selectivity.
The general polymerization of silanes is a slow process without the use of catalysts. nih.gov However, certain functional groups on the silane molecule can act as intramolecular catalysts. nih.gov While this compound does not possess such a group, it can be used to modify the surface of catalyst supports. The trimethoxysilyl group can anchor the molecule to the surface of materials like silica (B1680970) or metal oxides, while the decyl chain can create a hydrophobic environment.
This surface modification can be particularly useful in biphasic reactions where the reactants have different polarities. For example, a catalyst supported on a this compound-modified surface would have a hydrophobic microenvironment, which could enhance the rate of reactions involving nonpolar reactants in an aqueous medium.
Furthermore, this compound can be incorporated into polymer coatings for catalysts. These polymer-coated catalysts can offer several advantages, such as improved stability, controlled access of reactants to the active sites, and the ability to tune the catalyst's selectivity. The decyl groups within the polymer matrix can create hydrophobic pockets, which can be beneficial for specific catalytic transformations.
Table 2: Potential Roles of this compound in Catalysis
| Application Area | Role of this compound | Potential Benefit |
|---|---|---|
| Heterogeneous Catalysis | Surface modifier for catalyst supports. | Creates a hydrophobic microenvironment, potentially enhancing reaction rates and selectivity for nonpolar reactants. |
| Polymer-Coated Catalysts | Component of the polymer coating. | Improves catalyst stability and allows for the tuning of the catalyst's microenvironment. |
| Phase Transfer Catalysis | As a component of a solid-phase catalyst. | The hydrophobic decyl chain can facilitate the transfer of reactants between immiscible phases. |
Future research in this area will likely involve the synthesis of novel polymer-coated catalysts incorporating this compound and the evaluation of their performance in a variety of organic reactions.
Development of Smart Materials with Adaptive Properties Utilizing this compound Coatings
Smart materials are materials that can respond to external stimuli, such as changes in temperature, pH, light, or electric fields. nih.gov this compound coatings are being investigated for their potential to impart adaptive properties to these materials. The long decyl chain can undergo conformational changes in response to environmental cues, leading to a change in the surface properties of the material.
For instance, a surface coated with a dense layer of this compound is typically hydrophobic. However, if the conformation of the decyl chains can be altered by an external stimulus, the surface could switch between being hydrophobic and hydrophilic. This could have applications in areas such as microfluidics, self-cleaning surfaces, and biomedical devices.
Stimuli-responsive polymers can be designed to undergo significant changes in their structure and properties in response to specific triggers. nih.gov By incorporating this compound into such polymer systems, it is possible to create coatings with tunable surface properties. For example, a temperature-responsive polymer containing decyl side chains could be used to create a surface that changes its wettability as the temperature changes.
Table 3: Potential Applications of this compound in Smart Materials
| Smart Material Application | Role of this compound | Adaptive Property |
|---|---|---|
| Self-Cleaning Surfaces | Forms a hydrophobic coating. | The surface can switch between hydrophobic and hydrophilic states to release contaminants. |
| Microfluidic Devices | Creates channels with tunable wettability. | Allows for the controlled movement of fluids. |
| Biomedical Implants | Modifies the surface to control protein adsorption and cell adhesion. | The surface properties can be changed to promote or prevent biological interactions. |
| Drug Delivery Systems | As a component of a stimuli-responsive polymer carrier. | The release of a drug can be triggered by a specific environmental cue. |
The development of smart materials with adaptive properties based on this compound coatings is an active area of research with the potential for significant technological impact.
Sustainable and Eco-Friendly Approaches in Silane Chemistry and Applications
The principles of green chemistry are increasingly being applied to the synthesis and application of organosilicon compounds. mdpi.com This includes the development of more sustainable methods for the production of alkoxysilanes like this compound, as well as their use in environmentally friendly applications.
Traditionally, the synthesis of alkoxysilanes has involved the use of chlorine-containing intermediates, which can generate hazardous byproducts. mdpi.com Researchers are now exploring chlorine-free routes to alkoxysilanes, such as the direct reaction of silicon with alcohols. mdpi.com These methods have the potential to be more environmentally benign and economically viable. The development of a circular economy is also a key target to reduce dependence on fossil fuels and create more sustainable processes. nih.gov
In terms of applications, this compound is being investigated as a key component in the development of eco-friendly coatings and surface treatments. For example, it can be used to create water-repellent surfaces on various substrates, reducing the need for harsh cleaning chemicals. cfmats.com Its use as a surface modifier for natural fibers like cellulose (B213188) can improve their compatibility with biodegradable polymers, leading to the development of fully bio-based composites. ukm.mynih.gov
The use of silanes in water-based formulations is another area of focus for sustainable chemistry. By developing methods to disperse this compound in water, it is possible to create low-VOC (volatile organic compound) coatings and treatments that have a reduced environmental impact.
Table 4: Sustainable Aspects of this compound Chemistry
| Area | Sustainable Approach | Environmental Benefit |
|---|---|---|
| Synthesis | Chlorine-free synthesis routes. | Reduction of hazardous byproducts. |
| Applications | Development of water-repellent and self-cleaning surfaces. | Reduced use of cleaning chemicals. |
| Use as a coupling agent in bio-based composites. | Development of sustainable materials. | |
| Formulations | Development of water-based formulations. | Reduction of VOC emissions. |
The ongoing research into sustainable and eco-friendly approaches in silane chemistry will be crucial for the continued and expanded use of compounds like this compound in a wide range of applications.
Investigation of this compound Interactions with Novel Substrates and Complex Interfacial Systems
The ability of this compound to form self-assembled monolayers (SAMs) on a variety of substrates makes it a powerful tool for modifying surface properties. utwente.nl Researchers are actively investigating the interactions of this compound with novel substrates and complex interfacial systems to create new functional materials.
One area of interest is the interaction of this compound with two-dimensional materials like graphene. The surface of graphene oxide, which contains hydroxyl and carboxyl groups, can be modified with silane coupling agents to improve its dispersibility in polymer matrices. google.comresearchgate.netmdpi.com The decyl chain of this compound could potentially interact with the graphene surface through van der Waals forces, leading to the formation of an ordered monolayer that could be used to tune the electronic and optical properties of the material.
Another area of investigation is the interaction of this compound with cellulose nanocrystals (CNCs). ukm.mynih.gov CNCs are a renewable and biodegradable nanomaterial with excellent mechanical properties. However, their hydrophilic nature limits their compatibility with hydrophobic polymers. Surface modification of CNCs with this compound can impart a hydrophobic character to the nanocrystals, improving their dispersion in polymer matrices and leading to the development of high-performance nanocomposites. ukm.mynih.gov
The study of this compound at complex interfaces, such as oil-water interfaces, is also of great interest. The amphiphilic nature of the hydrolyzed silane, with its polar silanol (B1196071) groups and nonpolar decyl chain, could allow it to act as a surfactant, stabilizing emulsions and creating structured interfacial films.
Table 5: this compound Interactions with Novel Substrates
| Substrate | Type of Interaction | Potential Application |
|---|---|---|
| Graphene Oxide | Covalent bonding and van der Waals interactions. | Improved dispersion in polymer composites, tuning of electronic properties. |
| Cellulose Nanocrystals | Covalent bonding. | Enhanced compatibility with hydrophobic polymers for nanocomposites. |
| Metal Oxides | Covalent bonding (formation of Si-O-Metal bonds). | Creation of hydrophobic, corrosion-resistant coatings. utwente.nl |
| Oil-Water Interfaces | Surfactant-like behavior. | Emulsion stabilization, formation of structured interfacial films. |
The investigation of this compound's interactions with a growing range of novel substrates and complex interfacial systems will undoubtedly lead to the discovery of new phenomena and the development of innovative materials and technologies.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of decyltrimethoxysilane?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the methoxy and decyl group arrangement, Fourier-transform infrared spectroscopy (FTIR) to identify Si-O-C bonding, and gas chromatography-mass spectrometry (GC-MS) to assess purity. For structural validation, compare spectroscopic data (e.g., H NMR, C NMR) with literature-reported profiles .
Q. What are the primary applications of DTMS in materials science research?
- Methodological Answer : DTMS is primarily used for surface modification of inorganic substrates (e.g., silica, metals) to impart hydrophobicity. Key applications include:
- Filler treatment : Improve dispersibility in polymer matrices by grafting DTMS onto filler surfaces.
- Textile coatings : Combine DTMS with nanoparticles (e.g., ZnO, SiO) via sol-gel methods to create superhydrophobic fabrics (water contact angles >150°) .
- Concrete protection : Apply DTMS solutions (1–5% in ethanol) to reduce water absorption in cementitious materials .
Q. What safety precautions are critical when handling DTMS in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of methoxy group hydrolysis byproducts.
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Storage : Keep in airtight containers under nitrogen to prevent moisture-induced hydrolysis.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of DTMS-based coatings be resolved experimentally?
- Methodological Answer :
- Controlled aging studies : Expose coatings to incremental temperature increases (e.g., 50–200°C) in both dry and humid environments.
- Analytical tools : Use thermogravimetric analysis (TGA) to quantify weight loss and differential scanning calorimetry (DSC) to detect phase transitions.
- Surface characterization : Compare pre- and post-aging water contact angles and atomic force microscopy (AFM) topography to correlate stability with structural integrity .
Q. What methodological considerations are critical when designing long-term toxicity studies for DTMS?
- Methodological Answer :
- Dose selection : Base doses on preliminary acute toxicity data (e.g., LD) and human exposure estimates.
- Endpoint selection : Include histopathology (e.g., liver, kidney), hematology, and organ weight analysis.
- Study duration : Conduct 13-week repeated oral exposure in rodent models (e.g., SD rats) with recovery groups to assess reversibility.
- Statistical power : Use ≥10 animals per group to ensure robust data interpretation .
Q. How does the choice of catalyst influence the synthesis efficiency of DTMS via hydrosilylation?
- Methodological Answer :
- Catalyst comparison : Nickel-based catalysts (e.g., Ni(OtBu)•xKCl) yield DTMS with >80% efficiency under mild conditions (room temperature, 24 hrs).
- Reaction optimization : Adjust catalyst loading (1–5 mol%), solvent polarity (e.g., THF vs. hexane), and silane-to-alkene ratios (1:1 to 1:1.2) to minimize side reactions.
- Purification : Use silica gel chromatography or distillation to isolate DTMS from unreacted precursors .
Q. What strategies optimize sol-gel processing parameters for DTMS-modified superhydrophobic surfaces?
- Methodological Answer :
- Precursor ratio : Use DTMS:SiO molar ratios of 1:2–1:5 to balance hydrophobicity and mechanical stability.
- Curing conditions : Heat substrates at 80–120°C for 1–2 hrs to enhance crosslinking.
- Substrate pretreatment : Clean surfaces with plasma or acid hydrolysis to improve DTMS adhesion.
- Coating thickness : Optimize via dip-coating speed (e.g., 1–5 mm/s) to achieve uniform layers .
Data Analysis and Contradiction Resolution
Q. How can researchers address discrepancies in reported water repellency performance of DTMS coatings?
- Methodological Answer :
- Standardize testing : Use identical water contact angle measurement protocols (e.g., sessile drop method, 5 µL droplet volume).
- Control variables : Document substrate roughness, humidity, and curing time, which critically influence results.
- Comparative studies : Benchmark DTMS against analogous silanes (e.g., hexathis compound) under identical conditions to isolate structure-property relationships .
Q. What experimental approaches validate the hydrolytic stability of DTMS in aqueous environments?
- Methodological Answer :
- Accelerated aging : Immerse DTMS-treated samples in water at 40–60°C for 7–14 days.
- Degradation analysis : Monitor silanol (Si-OH) formation via FTIR and quantify leaching using inductively coupled plasma mass spectrometry (ICP-MS).
- Performance retention : Measure post-aging hydrophobicity and compare with baseline data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
